1,2-Cyclopentanedicarboxamide

Descripción general

Descripción

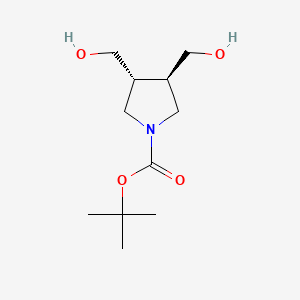

1,2-Cyclopentanedicarboxamide is a chemical compound with the molecular formula C7H12N2O2 . It is widely used in various fields of research and industry.

Synthesis Analysis

The synthesis of this compound involves heating cyclopentane-1-formamide-2-ammonium formate in an organic solvent until no water exists. Phosphoric acid is then added to react and generate cyclopentane-1-formamide-2-formic acid. The mixture is then heated, dehydrated, and cyclized until no water is generated. The reaction mixture is then dissolved in toluene, cooled, crystallized, and filtered to obtain this compound .Molecular Structure Analysis

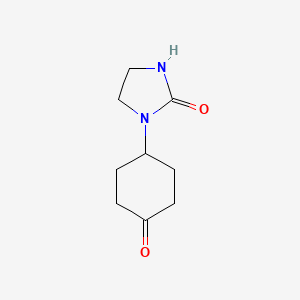

The molecular structure of this compound is characterized by a molecular formula of C7H12N2O2. It has an average mass of 156.182 Da and a monoisotopic mass of 156.089874 Da .Physical And Chemical Properties Analysis

This compound has a density of 1.2±0.1 g/cm3, a boiling point of 475.0±25.0 °C at 760 mmHg, and a vapor pressure of 0.0±1.2 mmHg at 25°C. It has an enthalpy of vaporization of 73.8±3.0 kJ/mol and a flash point of 241.1±23.2 °C. Its index of refraction is 1.538, and it has a molar refractivity of 39.3±0.3 cm3 .Aplicaciones Científicas De Investigación

Cyclocarbopalladation and Cross-Coupling Reactions

1,2-Cyclopentanedicarboxamide has been studied in the context of cyclocarbopalladation reactions. These reactions are crucial for synthesizing various bicyclic compounds, particularly those bearing a 1,2-cyclopentanediol moiety. Such compounds are prepared using anti- or syn-γ-bromopropargylic diols and cis-dioxolanes, catalyzed by palladium(0). This process demonstrates the application of this compound derivatives in complex organic syntheses and potentially in pharmaceutical intermediates (Salem et al., 2003).

Electrolytic Dissociation in Pharmaceutical Intermediates

The electrolytic dissociation properties of cyclopentanedicarboxylic acids, closely related to this compound, have been extensively studied. These properties are significant in the pharmaceutical industry, particularly for pharmaceutical intermediates. Understanding the electrolytic dissociation is crucial for controlling the distribution of biopharmaceutically active and inactive forms in solutions, which is vital in drug formulation and effectiveness (Kvaratskhelia et al., 2013).

Novel Scaffold for CCR2 Antagonists

Research into this compound derivatives has led to the discovery of novel scaffolds for CC chemokine receptor 2 (CCR2) antagonists. These antagonists have shown significant binding and antagonist activity against the CCR2 receptor, which is relevant in treating inflammatory diseases. This discovery highlights the potential of cyclopentanecarboxamide derivatives in developing new therapeutic agents (Yang et al., 2007).

Enantioselective Synthesis in Medicinal Chemistry

This compound derivatives are pivotal in the enantioselective synthesis of novel, rigid, and functionalized analogues of amino acids like L-glutamic acid. Such synthetic processes are essential in medicinal chemistry for creating biologically active compounds with potential therapeutic applications (Battistini et al., 2004).

Safety and Hazards

When handling 1,2-Cyclopentanedicarboxamide, it is advised to avoid dust formation, breathing mist, gas, or vapors. Contact with skin and eyes should be avoided. Use personal protective equipment and wear chemical impermeable gloves. Ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .

Mecanismo De Acción

Target of Action

Cyclopentane-1,2-dicarboxamide, also known as 1,2-Cyclopentanedicarboxamide, is a compound that has been used as a reactant for the synthesis of various compounds

Mode of Action

It has been used as a reactant in the synthesis of various compounds . More research is needed to fully understand its interaction with its targets and the resulting changes.

Biochemical Pathways

It’s worth noting that cyclopentane-1,2-dicarboxamide has been used in the synthesis of various compounds

Pharmacokinetics

Its physical and chemical properties such as melting point, boiling point, density, and solubility have been reported . These properties can influence its bioavailability and pharmacokinetics.

Result of Action

It has been used as a reactant in the synthesis of various compounds , suggesting it may have potential applications in chemical synthesis.

Action Environment

Its physical and chemical properties such as solubility and stability at room temperature have been reported . These properties can be influenced by environmental factors such as temperature and pH.

Propiedades

IUPAC Name |

cyclopentane-1,2-dicarboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12N2O2/c8-6(10)4-2-1-3-5(4)7(9)11/h4-5H,1-3H2,(H2,8,10)(H2,9,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLNHEBAJXZVWER-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C(C1)C(=O)N)C(=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10337319 | |

| Record name | 1,2-Cyclopentanedicarboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10337319 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89851-79-6 | |

| Record name | 1,2-Cyclopentanedicarboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10337319 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2,4-Dimethyl-5-[(4-methylpiperazin-1-yl)methyl]benzaldehyde](/img/structure/B3058434.png)

![2-Furanamine, N,3-dimethyl-5-[(4-methylphenyl)sulfinyl]-N-phenyl-](/img/structure/B3058437.png)

![4-Thiazolecarboxylic acid, 5-[(phenylmethyl)thio]-, methyl ester](/img/structure/B3058443.png)

![N-[4-(2-Oxoimidazolidin-1-yl)phenyl]acetamide](/img/structure/B3058445.png)

![Benzene, 1-[(chloromethyl)sulfonyl]-4-(trifluoromethyl)-](/img/structure/B3058447.png)